1-Butoxy-3-isocyanatobenzene
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Overview
Description
1-Butoxy-3-isocyanatobenzene is an organic compound with the molecular formula C11H13NO2. It is characterized by the presence of a butoxy group attached to the benzene ring at the first position and an isocyanate group at the third position. This compound is used in various chemical reactions and has applications in different fields, including industrial and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butoxy-3-isocyanatobenzene can be synthesized through the reaction of 1-butoxy-3-nitrobenzene with phosgene. The reaction typically involves the following steps:
Nitration: 1-Butoxybenzene is nitrated to form 1-butoxy-3-nitrobenzene.
Reduction: The nitro group is reduced to an amine group, resulting in 1-butoxy-3-aminobenzene.
Isocyanation: The amine group is then reacted with phosgene to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Butoxy-3-isocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding derivatives.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Water: Reacts with the isocyanate group to form amines and carbon dioxide.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Amines and Carbon Dioxide: Formed from the reaction with water.
Scientific Research Applications
1-Butoxy-3-isocyanatobenzene has several applications in scientific research, including:
Polymer Chemistry: Used as a monomer in the synthesis of polyurethanes and other polymers.
Material Science: Employed in the development of coatings and adhesives due to its reactive isocyanate group.
Pharmaceutical Research: Utilized in the synthesis of bioactive compounds and drug intermediates.
Analytical Chemistry: Used as a reagent in various analytical techniques to detect and quantify specific functional groups.
Mechanism of Action
The mechanism of action of 1-butoxy-3-isocyanatobenzene primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and can react with nucleophiles, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
1-Butoxy-4-isocyanatobenzene: Similar structure but with the isocyanate group at the fourth position.
1-Butoxy-2-isocyanatobenzene: Similar structure but with the isocyanate group at the second position.
1-Butoxy-3-nitrobenzene: Precursor in the synthesis of 1-butoxy-3-isocyanatobenzene.
Uniqueness: this compound is unique due to the specific positioning of the butoxy and isocyanate groups, which influences its reactivity and applications. The position of the isocyanate group at the third position allows for specific interactions and reactions that are distinct from its positional isomers.
Properties
CAS No. |
55792-34-2 |
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Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-butoxy-3-isocyanatobenzene |
InChI |
InChI=1S/C11H13NO2/c1-2-3-7-14-11-6-4-5-10(8-11)12-9-13/h4-6,8H,2-3,7H2,1H3 |
InChI Key |
FSWSNQULARFEDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)N=C=O |
Origin of Product |
United States |
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